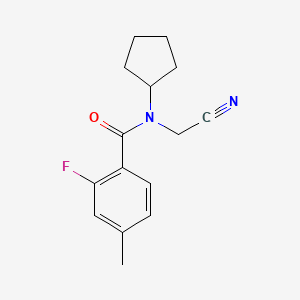

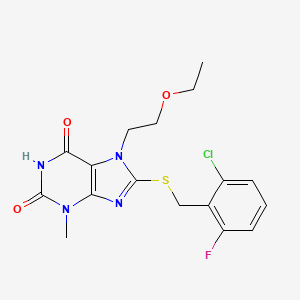

![molecular formula C11H13ClF3N B2527407 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride CAS No. 1269151-26-9](/img/structure/B2527407.png)

3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of cyclobutane derivatives can be achieved through various methods. For instance, the stereocontrolled preparation of tri-functionalized cyclobutanes is described, which involves starting from a protected derivative of all-cis-2-amino-3-hydroxycyclobutane-1-carboxylic acid to obtain cis-trans and all-trans stereoisomers through SN2 type reactions and C1 epimerization . Additionally, the synthesis of heteroaryl-substituted 1,3-diphosphacyclobutane-2,4-diyls via a sterically promoted regioselective S(N)Ar process is reported, which could be relevant for the synthesis of compounds with similar structural motifs .

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives can be complex and is often characterized using spectroscopic techniques. For example, the structure of r-1,c-2,t-3,t-4-1,3-di(4-R-phenyl)-2,4-bis[2-(5-phenyloxazolyl)]cyclobutane was identified using IR, UV, 1H NMR, 13C NMR, and MS, proving that the photodimers have a syn-head-to-tail configuration . This suggests that similar analytical methods could be employed to elucidate the structure of "3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride."

Chemical Reactions Analysis

The chemical reactivity of cyclobutane derivatives can vary significantly. For instance, primary aromatic amines react with 2-hydroxy-1-phenyl-cyclobuten-3.4-dione to form 3-arylamino-1-phenyl-cyclobutenediylium-2.4-diolates, while aliphatic amines and other nitrogen-containing compounds yield different products . Moreover, the hydrofluorination of 1,3-diphosphacyclobutane-2,4-diyls leads to the formation of 1λ5,3λ5-diphosphete, demonstrating the potential for cyclobutane derivatives to participate in reactions with hydrogen fluoride .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives can be influenced by their functional groups. For example, the presence of a trifluoromethyl group can impart unique properties to the molecule, as seen in the silver-catalyzed tandem hydroamination and cyclization of 2-trifluoromethyl-1,3-enynes with primary amines to form 4-trifluoromethyl-3-pyrrolines . This reaction showcases the reactivity of trifluoromethyl-substituted compounds and suggests that "this compound" may also exhibit distinct chemical behavior due to the presence of the trifluoromethyl group.

Scientific Research Applications

Synthetic Methods and Structural Analysis

A range of synthetic methods and structural analyses of cyclobutane derivatives, including 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride, highlight their significance in medicinal chemistry. For instance, the synthesis of amine-substituted cyclobutanes and cyclopropanes, noted for their presence in biologically active compounds, is achieved through CuH-catalyzed hydroamination, revealing their enhanced reactivity and regioselectivity due to strain in the molecular structure (Feng et al., 2019). Additionally, the development of trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid, achieved through transformations involving SF4 and HF, underscores the structural diversity and potential applications of these compounds (Radchenko et al., 2009). Furthermore, the stereocontrolled preparation of diversely tri-functionalized cyclobutanes provides a foundation for the synthesis of complex molecular structures, offering insights into the versatile nature of these compounds (Chang et al., 2019).

Bioactivity and Chemical Reactions

The bioactivity and chemical reactivity of these compounds are explored through various studies. The diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes, for instance, underscores their importance in creating biologically active structures (Feng et al., 2019). The synthesis and antimicrobial activity of novel derivatives of benzofuran, including (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives, further demonstrate the potential of these compounds in developing new antimicrobial agents (Koca et al., 2005). Additionally, the diastereoselective construction of trifluoromethylated cyclobutane scaffolds through visible light-induced photocycloaddition and hydrodebromination highlights the innovative approaches to manipulating these structures for desired biological properties (Hu et al., 2023).

Safety and Hazards

properties

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-7(2-4-9)8-5-10(15)6-8;/h1-4,8,10H,5-6,15H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNMPALGPKPXTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C2=CC=C(C=C2)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1269151-26-9, 1807939-34-9 |

Source

|

| Record name | 3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1r,3r)-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Dimethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2527326.png)

![(Z)-1-(3-fluorobenzyl)-3-(((2-methoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2527327.png)

![methyl 3-(methylcarbamoyl)-2-propionamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2527328.png)

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2527329.png)

![1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one](/img/structure/B2527332.png)

![4-Oxo-4-{[4-(1-pyrrolidinylsulfonyl)phenyl]amino}-2-butenoic acid](/img/structure/B2527334.png)

![2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-mesitylacetamide](/img/no-structure.png)

![2-[(1-Amino-3-methylbutan-2-yl)oxy]ethan-1-ol](/img/structure/B2527342.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-3-methyl-N-(2-methylbenzyl)piperidine-3-carboxamide](/img/structure/B2527346.png)